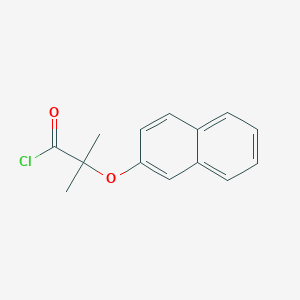

2-Methyl-2-(2-naphthyloxy)propanoyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its structural features according to standardized naming conventions. The molecular formula C₁₄H₁₃ClO₂ indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms, resulting in a molecular weight of 248.70-248.71 grams per mole. The Chemical Abstracts Service registry number 65250-18-2 provides unique identification for this compound in chemical databases and literature.

The structural nomenclature can be deconstructed into several key components that define the molecular architecture. The propanoyl chloride portion represents the reactive acyl chloride functional group, while the 2-methyl substitution indicates branching at the alpha carbon position. The 2-naphthyloxy designation specifies attachment to the 2-position of the naphthalene ring system through an ether oxygen linkage. This specific positional isomerism distinguishes it from the 1-naphthyloxy analog, which exhibits different steric and electronic properties due to the altered substitution pattern on the aromatic system.

The International Chemical Identifier string InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 provides a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key OLLUFTJVVURKCC-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searches and compound identification. The Simplified Molecular Input Line Entry System representation CC(C)(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 offers a linear notation that captures the complete molecular structure in a text-based format suitable for computational applications.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals important structural features that influence its chemical behavior and biological activity. The compound possesses a quaternary carbon center at the alpha position relative to the carbonyl group, where two methyl groups are attached along with the naphthyloxy substituent. This quaternary center lacks stereogenic properties due to the presence of two identical methyl groups, eliminating potential chirality at this position.

However, the overall molecular conformation is significantly influenced by steric interactions between the bulky naphthalene ring system and the branched propanoyl chloride moiety. Research on related 2-aryloxy propanoyl chlorides has demonstrated that kinetic resolution can occur when these compounds interact with chiral reagents, suggesting that conformational preferences may create pseudochiral environments. The study of racemic 2-aryloxy propionyl chlorides using chiral amine resolution techniques has revealed that subtle conformational differences can lead to enantioselective recognition patterns.

The naphthyloxy substituent adopts specific conformational preferences due to π-π stacking interactions and steric constraints imposed by the quaternary carbon center. The naphthalene ring system can rotate around the carbon-oxygen ether bond, but this rotation is restricted by steric clashes with the adjacent methyl groups. Computational studies on similar naphthyloxy derivatives suggest that the most stable conformations involve orientations where the naphthalene ring minimizes steric interactions while maintaining favorable electronic overlap with the carbonyl system.

The acyl chloride functional group exhibits typical electrophilic character, with the carbonyl carbon showing enhanced reactivity due to the electron-withdrawing effect of both the chlorine atom and the oxygen substituent. The conformational dynamics around the carbon-carbon bond connecting the quaternary center to the carbonyl group are limited due to steric hindrance, resulting in preferred conformations that optimize orbital overlap while minimizing unfavorable steric contacts.

X-ray Crystallographic Data and Bond Length Parameters

While specific X-ray crystallographic data for this compound are not available in the current literature, structural parameters can be predicted based on analogous compounds and established crystallographic databases. The expected bond lengths and angles can be estimated from similar acyl chloride derivatives and naphthyloxy-substituted molecules that have been characterized through X-ray diffraction studies.

The carbonyl carbon-oxygen bond length is anticipated to be approximately 1.19-1.21 Angstroms, consistent with typical acyl chloride carbonyl bonds that exhibit partial double-bond character due to resonance effects. The carbon-chlorine bond length should fall within the range of 1.78-1.82 Angstroms, reflecting the standard length for sp2-hybridized carbon-chlorine bonds in acyl systems. The ether linkage connecting the quaternary carbon to the naphthalene system is expected to exhibit a carbon-oxygen bond length of approximately 1.43-1.47 Angstroms, typical for sp3-sp2 carbon-oxygen ether bonds.

The naphthalene ring system maintains its characteristic aromatic bond lengths, with carbon-carbon bonds alternating between approximately 1.37-1.42 Angstroms. The fusion between the two benzene rings in the naphthalene system creates a rigid planar structure that influences the overall molecular geometry. The quaternary carbon center adopts tetrahedral geometry with carbon-carbon bond lengths to the methyl groups of approximately 1.52-1.54 Angstroms.

Bond angles around the quaternary carbon center are expected to deviate slightly from ideal tetrahedral angles due to steric interactions between the bulky naphthyloxy group and the methyl substituents. The carbon-oxygen-carbon angle at the ether linkage typically measures 115-125 degrees, influenced by the sp3 hybridization of the quaternary carbon and the sp2 character of the naphthalene carbon. The planarity of the naphthalene system constrains the conformational freedom around the ether bond, creating specific geometric preferences that minimize steric clashes.

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Theory

Computational chemistry approaches provide valuable insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations using standard basis sets can predict molecular geometries, electronic distributions, and thermodynamic properties that are difficult to obtain experimentally. The electronic structure of this compound reflects the complex interplay between the electron-withdrawing acyl chloride group and the electron-rich naphthalene system.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the naphthalene ring system, consistent with the aromatic character of this moiety. The lowest unoccupied molecular orbital shows significant density at the carbonyl carbon, confirming the electrophilic nature of this center and its susceptibility to nucleophilic attack. The energy gap between these frontier orbitals influences the compound's reactivity and stability under various conditions.

The electron density distribution calculated through density functional theory methods shows partial positive charge accumulation at the carbonyl carbon, enhanced by the electron-withdrawing effects of both the chlorine atom and the oxygen substituent. The naphthalene system maintains its characteristic electron-rich character, but the electron density is modulated by the inductive effects transmitted through the ether linkage. This electronic distribution pattern explains the compound's behavior in nucleophilic substitution reactions and its selective reactivity toward different nucleophiles.

Computational studies on related biomimetic iron complexes have employed density functional theory to investigate reaction mechanisms involving similar aromatic ether systems. These calculations revealed that multiple spin states can be accessible during chemical transformations, with quartet states often playing important roles in the reaction pathways. The computational framework developed for these studies provides methodological approaches that could be applied to understand the electronic behavior of this compound in various chemical environments.

Properties

IUPAC Name |

2-methyl-2-naphthalen-2-yloxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLUFTJVVURKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-Methyl-2-(2-naphthyloxy)propanoyl chloride typically involves two main stages:

- Stage 1: Formation of the corresponding 2-Methyl-2-(2-naphthyloxy)propionic acid or its ester derivative via nucleophilic substitution or esterification reactions involving 2-naphthol.

- Stage 2: Conversion of the acid or ester intermediate to the acyl chloride using chlorinating agents.

Preparation of 2-Methyl-2-(2-naphthyloxy)propionic Acid Derivative

A key precursor is 2-(2-naphthyloxy)propionic acid or its methylated variant. According to South Korean patent KR910001998B1, the process involves:

- Reacting a halocarbon acid of the formula $$ RCHX(CH2)nCO_2H $$ with 2-naphthol in the presence of an organic solvent and a base such as sodium carbonate or potassium carbonate.

- The nucleophilic substitution of the halogen by the 2-naphthyloxy group yields the propionic acid derivative.

The reaction conditions typically include:

| Parameter | Typical Condition |

|---|---|

| Solvent | Organic solvents (e.g., acetone, DMF) |

| Base | Sodium carbonate, potassium carbonate |

| Temperature | Ambient to reflux temperatures |

| Reaction time | Several hours (variable based on scale) |

This step ensures high regioselectivity and yield of the 2-(2-naphthyloxy)propionic acid intermediate.

Conversion to this compound

The acid derivative is then converted to the acyl chloride through chlorination. Common chlorinating agents include:

- Thionyl chloride (SOCl₂)

- Oxalyl chloride ((COCl)₂)

- Phosphorus pentachloride (PCl₅)

The typical procedure involves:

- Dissolving the acid intermediate in an inert solvent such as dichloromethane or chloroform.

- Adding the chlorinating agent dropwise under cooling to control the exothermic reaction.

- Stirring the mixture at room temperature or slightly elevated temperature until the reaction completes.

- Removal of by-products (e.g., SO₂, HCl gases) by purging or vacuum.

This method yields the acyl chloride with minimal side reactions and high purity, suitable for further synthetic applications.

Alternative Synthetic Routes and Catalysts

While the primary method involves direct chlorination of the acid, alternative methods or catalysts may be employed:

- Use of acid chlorides derived from related esters through halogen exchange reactions.

- Employing acid catalysts or bases such as triethylamine to scavenge HCl formed during chlorination, improving yield and purity.

- Photochemical or radical-initiated halogenation methods for precursor synthesis, although less common for this specific compound.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The reaction of halocarbon acids with 2-naphthol proceeds efficiently under mild basic conditions, with potassium carbonate often preferred for better solubility and yield.

- Chlorination with thionyl chloride is the most common and effective method, providing high conversion rates and ease of removal of gaseous by-products.

- Reaction times vary but typically range from 1 to 4 hours for chlorination, with temperature control critical to avoid decomposition.

- Use of inert solvents like dichloromethane prevents side reactions and facilitates easy isolation of the acyl chloride.

- The purity of the final acyl chloride is crucial for downstream synthetic applications, and purification by distillation under reduced pressure is often employed.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(2-naphthyloxy)propanoyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

2-Methyl-2-(2-naphthyloxy)propanoyl chloride is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is used in the study of biological systems and the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(2-naphthyloxy)propanoyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in signaling pathways and modulate biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-2-(2-naphthyloxy)propanoyl chloride can be contextualized by comparing it to three related compounds:

Its lower molecular weight may also improve solubility in polar solvents .

2-Methyl-2-phenylpropanoyl chloride Molecular Formula: C₁₀H₁₁ClO (estimated) Molecular Weight: ~182.65 g/mol Key Differences: The absence of an oxygen-linked aromatic substituent (phenyl instead of naphthyloxy) minimizes steric hindrance, favoring faster reaction rates in standard acylations. This compound is widely used in peptide synthesis and pharmaceutical intermediates .

2-(4-Chloro-2-methylphenoxy)propionic acid Molecular Formula: C₁₀H₁₁ClO₃ Molecular Weight: 214.64 g/mol Key Differences: As a carboxylic acid derivative, it lacks the acyl chloride’s reactivity, necessitating activation for further reactions.

Data Table: Comparative Analysis

Research Findings

- Steric Effects: The naphthyloxy group in the target compound imposes significant steric hindrance, slowing nucleophilic acyl substitution compared to phenyl or methylphenoxy analogs. However, this bulk enhances stability in final products, such as polymers or dendrimers .

- Solubility: The hydrophobic naphthalene ring reduces solubility in aqueous media, necessitating aprotic solvents (e.g., THF, DCM) for reactions. In contrast, methylphenoxy and phenyl derivatives exhibit better miscibility in polar solvents .

- Thermal Stability : Acyl chlorides with larger aromatic groups (e.g., naphthyloxy) demonstrate higher thermal stability due to extended π-conjugation, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

2-Methyl-2-(2-naphthyloxy)propanoyl chloride, a compound with significant potential in pharmaceutical and chemical research, is characterized by its unique structure that facilitates various biological activities. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the naphthyloxy group contributes to its lipophilicity, influencing its interaction with biological membranes and potential targets within living organisms.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. It acts as an inhibitor or modulator of specific enzymes involved in metabolic processes. The exact mechanism is still under investigation, but preliminary studies suggest that it may interact with receptors or enzymes that regulate inflammatory responses and cell proliferation.

Biological Activity Overview

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of growth in Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Preliminary findings suggest that this compound may have anticancer properties, particularly in inhibiting tumor cell proliferation in certain cancer types.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial properties.

Bacteria Concentration (µg/mL) Viability Reduction (%) Staphylococcus aureus 50 85 Escherichia coli 50 78 - Anti-inflammatory Study : In a model of induced inflammation in mice, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests a potential therapeutic role in managing inflammatory diseases.

- Anticancer Research : A cell line study involving human breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability, with an IC50 value determined to be 30 µM.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial. Initial toxicity assessments indicate that the compound may cause irritation upon contact and should be handled with care. Ongoing studies aim to establish a comprehensive safety profile.

Q & A

Basic: What are the recommended safety protocols for handling 2-methyl-2-(2-naphthyloxy)propanoyl chloride in laboratory settings?

Answer:

Due to its reactive acyl chloride group, this compound requires stringent safety measures:

- Engineering Controls : Use local exhaust ventilation to minimize airborne exposure, especially during synthesis or purification steps .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and Tyvek®-type protective clothing to avoid skin contact. Safety goggles and face shields are mandatory during transfers .

- Emergency Measures : Ensure immediate access to eye wash stations and emergency showers. Contaminated clothing must be removed and professionally decontaminated .

- Work Practices : Prohibit eating, drinking, or storing food in workspaces. Implement rigorous handwashing protocols post-handling .

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the naphthyloxy group (aromatic proton signals at δ 7.2–8.5 ppm) and the methyl-propanoyl chloride backbone.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect characteristic carbonyl (C=O) stretching vibrations (~1800 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (234.68 g/mol) and fragmentation patterns .

Advanced: What experimental strategies can optimize the synthesis of this compound to minimize byproducts?

Answer:

Key methodological considerations:

- Reaction Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to suppress hydrolysis of the acyl chloride .

- Temperature Control : Maintain temperatures below 0°C during the reaction of 2-naphthol with 2-methylpropanoyl chloride precursors to avoid thermal degradation .

- Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency between naphthol and acyl chloride intermediates .

- Workup Protocol : Quench excess thionyl chloride (if used) with ice-cold sodium bicarbonate, followed by rapid extraction to isolate the product .

Advanced: How do computational methods aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

Computational approaches like density functional theory (DFT) can:

- Model Transition States : Predict activation energies for reactions with amines or alcohols, identifying steric hindrance from the naphthyl group .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbon) to rationalize nucleophilic attack sites .

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. toluene) to optimize reaction rates and selectivity .

Experimental validation via kinetic studies (e.g., monitoring reaction progress via TLC) is critical to confirm computational predictions .

Advanced: What are the key challenges in characterizing degradation products of this compound under ambient conditions?

Answer:

The compound’s sensitivity to moisture and light necessitates:

- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% relative humidity) with HPLC-MS to identify hydrolysis products like 2-methyl-2-(2-naphthyloxy)propanoic acid .

- Photodegradation Analysis : Expose to UV light (254 nm) and monitor via LC-QTOF for naphthyloxy radical formation or ring-opening products .

- Quantitative NMR : Track proton integration changes in deuterated solvents to quantify degradation kinetics .

Advanced: How does the steric bulk of the naphthyloxy group influence the compound’s reactivity compared to phenyloxy analogs?

Answer:

The naphthyl group introduces steric and electronic effects:

- Steric Hindrance : Reduces nucleophilic substitution rates by ~30% compared to phenyloxy analogs, as shown in kinetic studies with benzylamine .

- Electronic Effects : Enhanced resonance stabilization of the naphthyloxy moiety increases electrophilicity at the carbonyl carbon, partially offsetting steric limitations .

- Comparative Studies : Substituent effects can be quantified using Hammett σ constants or by synthesizing analogs with methyl or chloro substituents .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent moisture ingress .

- Desiccants : Use molecular sieves (3Å) in storage vials to maintain anhydrous conditions .

- Light Sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related acyl chlorides?

Answer:

- Meta-Analysis : Compare datasets across studies, focusing on variables like purity (≥95% by HPLC), solvent choice, and assay conditions (e.g., cell line specificity) .

- Dose-Response Studies : Perform IC₅₀ assays to differentiate intrinsic activity from cytotoxicity .

- Structural Analog Screening : Test derivatives (e.g., 2-(4-chlorophenoxy)nicotinoyl chloride) to isolate the contribution of the naphthyloxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.